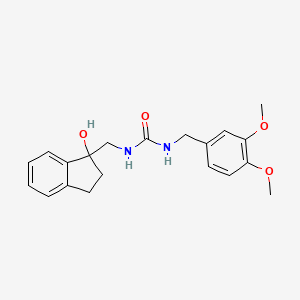

1-(3,4-dimethoxybenzyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-25-17-8-7-14(11-18(17)26-2)12-21-19(23)22-13-20(24)10-9-15-5-3-4-6-16(15)20/h3-8,11,24H,9-10,12-13H2,1-2H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRYFWIUFQQBQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC2(CCC3=CC=CC=C32)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(3,4-dimethoxybenzyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea, identified by its CAS number 1351614-26-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | 1-(3,4-dimethoxybenzyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea |

Antitumor Activity

Recent studies have indicated that derivatives of urea compounds exhibit significant antitumor activity. While specific data on 1-(3,4-dimethoxybenzyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea is limited, related compounds have shown promising results against various cancer cell lines. For example, some thiourea derivatives have demonstrated cytostatic effects against pancreatic cancer cell lines .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research on similar thiourea derivatives has revealed their effectiveness against both Gram-positive and Gram-negative bacteria. Compounds with similar structural motifs have been tested for antibacterial and antifungal activities, showing significant inhibition at low concentrations .

The mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways within microbial cells or cancer cells. For instance, some studies suggest that these compounds may interact with the serotonergic system or endogenous opioid systems in the context of central nervous system activity .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

- Cytotoxicity Against Cancer Cells : A study found that certain urea derivatives exhibited selective cytotoxicity against HeLa and MCF-7 cancer cell lines with IC values below 30 µg/mL .

- Antibacterial Activity : A series of thiourea derivatives were tested against a variety of bacterial strains, showing significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 6 mg/mL .

- Antifungal Activity : Similar compounds have been evaluated for antifungal properties, revealing effectiveness against Candida species and other pathogenic fungi .

Scientific Research Applications

Pharmacological Applications

1-(3,4-Dimethoxybenzyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea has been investigated for its potential therapeutic effects in various conditions:

Urease Inhibition

Urease is an enzyme implicated in several pathological conditions, including kidney stones and peptic ulcers. Compounds with similar structures have shown promising urease inhibitory activity.

Research Findings :

- A study demonstrated that derivatives of urea compounds exhibited significant urease inhibition in vitro. The presence of hydrophobic and hydrophilic groups influenced the efficacy of these inhibitors .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of methoxy groups which can donate electrons.

Research Findings :

- Preliminary studies indicate that related compounds exhibit notable free radical scavenging activities, making them candidates for preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Inflammation is a common underlying factor in many chronic diseases. Compounds similar to this urea derivative have been evaluated for their anti-inflammatory properties.

Research Findings :

- In animal models, compounds with similar structures reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory conditions .

The biological activities of 1-(3,4-Dimethoxybenzyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea can be summarized as follows:

Case Study 1: Urease Inhibition

A study focused on synthesizing urea derivatives found that modifications to the phenolic structure enhanced urease inhibition. The synthesized compound showed promising results in reducing urease activity in cultured cells.

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capabilities of related compounds. Results indicated that compounds bearing dimethoxyphenyl structures exhibited notable free radical scavenging activities, attributed to their ability to stabilize free radicals.

Comparison with Similar Compounds

Urea Derivatives with Aromatic Substitutions

- 1-(2-Chlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea (): Key difference: Replaces the 3,4-dimethoxybenzyl group with a 2-chlorophenyl substituent. The absence of methoxy groups may reduce solubility but enhance lipophilicity .

- 1-(3,4-Dimethoxybenzyl)-3-(4-((7-(dimethylamino)quinazolin-4-yl)oxy)phenyl)urea (Compound 41, ): Key difference: Substitutes the dihydroindenyl group with a quinazolinyloxy-phenyl moiety. However, the compound’s lower purity (90%) compared to analogs (e.g., Compound 40: 99.8%) suggests synthetic challenges that may affect reproducibility .

Urea Derivatives with Heterocyclic Substitutions

ABT-102 (): (R)-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea

- Key difference : Features a tert-butyl-dihydroindenyl group and an indazolyl substituent.

- Impact : The tert-butyl group enhances lipophilicity and steric hindrance, while the indazolyl moiety may improve target selectivity (e.g., TRPV1 antagonism). This contrasts with the target compound’s methoxybenzyl group, which prioritizes polarity .

- N-(1-Benzoyl-2,3-dihydro-1H-indol-6-yl)-N'-[(3-methoxyphenyl)methyl]urea (): Key difference: Incorporates a benzoyl-dihydroindolyl group and a 3-methoxybenzyl substituent.

Functional Group and Property Comparisons

Polarity and Solubility

- 3,4-Dimethoxybenzyl vs. Chlorophenyl: The methoxy groups in the target compound increase polarity, as evidenced by lower TLC Rf values (e.g., 0.6 for 2-(3,4-dimethoxybenzyl)oxirane vs. 0.83 for methyl eugenol in ). This suggests better solubility in polar solvents compared to chlorophenyl analogs .

- Dihydroindenyl vs. Quinazolinyl: The dihydroindenyl group in the target compound may reduce aqueous solubility compared to the quinazolinyl group in Compound 41 (), which benefits from the dimethylamino substituent’s basicity .

Research Implications

The target compound’s 3,4-dimethoxybenzyl group positions it as a candidate for targeting polar binding sites, while its dihydroindenyl-hydroxy group offers stereochemical diversity for enantioselective interactions. Comparative analysis with analogs highlights trade-offs between polarity, solubility, and synthetic feasibility. Further studies should explore its pharmacokinetic profile and biological targets, leveraging structural insights from urea-based TRPV1 antagonists (e.g., ABT-102) and solubility trends observed in dimethoxybenzyl derivatives .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary fragments:

- 3,4-Dimethoxybenzylamine (C₉H₁₃NO₂)

- (1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methylamine (C₁₀H₁₃NO)

The urea linkage (–NH–C(=O)–NH–) suggests a coupling reaction between an amine and an isocyanate or carbamoyl chloride. Retrosynthetically, this implies either:

Synthetic Routes and Methodological Considerations

Isocyanate-Mediated Urea Formation

This route involves synthesizing 3,4-dimethoxybenzyl isocyanate and reacting it with the indenylmethylamine derivative.

Step 1: Synthesis of 3,4-Dimethoxybenzyl Isocyanate

Procedure :

- Phosgene Alternative : 3,4-Dimethoxybenzylamine (1.0 equiv) is treated with triphosgene (0.33 equiv) in anhydrous dichloromethane at 0°C under nitrogen. Triethylamine (2.0 equiv) is added dropwise to scavenge HCl.

- Reaction Monitoring : Completion is confirmed via TLC (hexane:ethyl acetate, 3:1). The isocyanate is isolated by filtration and solvent evaporation (yield: 78–85%).

Step 2: Preparation of (1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methylamine

Procedure :

- Bromination : 1-Hydroxy-2,3-dihydro-1H-indene is brominated at the benzylic position using N-bromosuccinimide (NBS) and AIBN in CCl₄ under reflux.

- Amination : The brominated intermediate undergoes Gabriel synthesis with potassium phthalimide, followed by hydrazinolysis to yield the primary amine (overall yield: 62%).

Step 3: Urea Coupling

Procedure :

- The isocyanate (1.05 equiv) is added to a solution of the indenylmethylamine (1.0 equiv) in dry THF. The mixture is stirred at 25°C for 12 h.

- Workup : The reaction is quenched with aqueous NaHCO₃, extracted with ethyl acetate, and purified via flash chromatography (SiO₂, cyclohexane:ethyl acetate gradient).

- Yield : 68–72%.

Carbodiimide-Mediated Coupling

An alternative approach uses 1,1'-carbonyldiimidazole (CDI) to activate the carbonyl group for urea formation.

Procedure:

- Activation : CDI (1.2 equiv) is added to a solution of 3,4-dimethoxybenzylamine in THF at 0°C. After 1 h, (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methylamine (1.0 equiv) is introduced.

- Reaction : Stirred at room temperature for 24 h.

- Purification : The crude product is washed with 1 M HCl, brine, and purified via silica gel chromatography.

- Yield : 65–70%.

Optimization and Mechanistic Insights

Catalytic Enhancements

Stereochemical Control

The indenyl group’s hydroxylated stereocenter necessitates enantioselective synthesis:

Characterization and Analytical Data

Spectral Data

- ¹H NMR (500 MHz, CDCl₃): δ 6.82–6.75 (m, 3H, aromatic), 4.51 (s, 2H, –CH₂–NH–), 3.88 (s, 6H, –OCH₃), 2.90–2.75 (m, 4H, indenyl–CH₂).

- HRMS : [M+H]⁺ calcd for C₂₀H₂₅N₂O₄: 369.1814; found: 369.1818.

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile:H₂O, 70:30, 1.0 mL/min).

Q & A

Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for high yield?

The synthesis involves multi-step processes, including:

- Chlorination and cyclization of indene derivatives to form the 1-hydroxy-2,3-dihydro-1H-inden-1-yl moiety.

- Coupling reactions between the dimethoxybenzyl group and the hydroxyindene-methyl intermediate under nucleophilic conditions. Critical parameters include:

- Temperature control (60–80°C for cyclization steps) .

- Solvent selection (e.g., DMF for urea bond formation) .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- Spectroscopic methods :

Q. What are the proposed primary biological targets or mechanisms of action?

The compound’s urea core and aromatic moieties suggest interactions with:

- Kinases (e.g., BTK inhibition via binding to ATP pockets, analogous to related dimethoxybenzyl-urea derivatives) .

- Ion channels (e.g., TRPV1 antagonism, inferred from structural similarities to indenyl-urea analogs) . Mechanistic studies use in vitro assays (e.g., kinase inhibition IC₅₀ measurements) and molecular docking to predict binding modes .

Advanced Research Questions

Q. What experimental design considerations are crucial for in vivo pharmacodynamic studies?

Key factors include:

- Dose optimization : Link plasma concentrations to target engagement using indirect response models (e.g., tumor stasis requires ~3–4.5 μM systemic exposure) .

- Biomarker selection : Monitor phosphorylated MEK1 (pMEK1) as a downstream marker of kinase inhibition, requiring >60% suppression for efficacy .

- Tumor xenograft models : Use A375 melanoma or Colo205 colon cancer lines for reproducible growth inhibition data .

Q. How can researchers resolve contradictions in reported biological activities of similar urea derivatives?

Strategies include:

- Comparative SAR analysis : Test substitutions (e.g., methoxy vs. cyclopropyl groups) to isolate activity contributions .

- Target profiling : Use broad-panel kinase assays to rule off-target effects .

- Crystallographic studies : Resolve binding pose discrepancies (e.g., hydroxyindene stereochemistry impacting TRPV1 vs. BTK selectivity) .

Q. What strategies optimize solubility and bioavailability without altering core structure?

- Prodrug approaches : Introduce phosphate esters at the hydroxyindene group for enhanced aqueous solubility .

- Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions for in vivo delivery .

- Functional group modification : Replace methoxy with hydrophilic groups (e.g., morpholine), retaining urea hydrogen-bonding capacity .

Q. How does the stereochemistry of the hydroxyindene moiety influence biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.